molecular formula C8H5BrN2O B2645844 3-Bromocinnolin-4-ol CAS No. 335242-55-2

3-Bromocinnolin-4-ol

货号 B2645844
CAS 编号: 335242-55-2
分子量: 225.045
InChI 键: TZRVSTXNTMEAGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromocinnolin-4-ol, also known by its IUPAC name 3-bromo-1H-cinnolin-4-one, is a chemical compound with the CAS number 19419-09-1 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of 3-Bromocinnolin-4-ol is 225.04 . Its InChI code is 1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H, (H,10,12) .


Physical And Chemical Properties Analysis

3-Bromocinnolin-4-ol is a solid at room temperature . It has a melting point of 272-275°C . The compound should be stored at room temperature .

科学研究应用

  • Antitumor and Chemosensitizing Action :

    • 3-Bromocinnolin-4-ol derivatives, particularly 3-bromopyruvate (3-BP), have shown potential as antitumor agents. They inhibit multiple target molecules crucial for the survival of neoplastic cells. The study by Yadav et al. (2017) highlighted its cytotoxic action against a variety of tumors, including malignancies of thymic origin. This compound inhibits metabolism, induces apoptosis and necrosis, and augments chemosensitization in tumor cells. It affects lactate release, glucose uptake, and the expression of various metabolism, chemosensitivity, and cell survival regulatory molecules (Yadav et al., 2017).
  • Inhibition of Energy-Producing Pathways in Cancer Cells :

    • Another study by Da Silva et al. (2009) investigated the effects of 3-BP, particularly on human hepatocellular carcinomas. It significantly affected glycolysis and mitochondrial respiratory functions in HepG2 cells, a model for liver cancer. The compound was found to inhibit ATP production by acting on glycolysis and oxidative phosphorylation, thereby playing an important role in inducing cell death in cancer cells (Da Silva et al., 2009).
  • Enhanced Antitumor Activity in Combination Therapies :

    • The combined use of 3-BP with other anticancer agents has been explored for enhanced therapeutic efficacy. For instance, Zhang et al. (2015) demonstrated that 3-BP, in combination with rapamycin, showed synergistic antitumor effects in lung cancer models. This study underscores the potential of 3-BP in combination therapies for improved cancer treatment outcomes (Zhang et al., 2015).
  • Potential in Treating Metastatic Prostate Cancer :

    • A study by Pichla et al. (2019) highlighted the sensitivity of metastatic prostate cancer cells to 3-BP. It demonstrated that 3-BP drastically reduces cell movement and depletes cellular ATP and glutathione, leading to disruption of the actin cytoskeleton. This suggests its potential usefulness in treating metastatic prostate cancer, especially in limiting metastasis (Pichla et al., 2019).
  • Exploration in Chemoprevention and Mitigating Toxicity :

    • Nishioka et al. (2006) explored the efficacy of various compounds, including 3-BP, in modulating toxicity induced by potassium bromate in rats. While this study primarily focused on oligonol, it suggested the potential application of 3-BP in chemoprevention and mitigating toxicity due to long-term exposure to harmful substances (Nishioka et al., 2006).
  • Bromodomain Inhibition for Therapeutic Applications :

    • Research on bromodomain-containing proteins, which include 3-bromocinnolin-4-ol derivatives, has gained interest in therapeutic applications for diseases like cancer and inflammation. Studies like those by Ferri et al. (2016) and Cochran et al. (2019) have reviewed the role of bromodomains in disease and the development of inhibitors for therapeutic applications, highlighting the potential of 3-bromocinnolin-4-ol derivatives in this field (Ferri et al., 2016); (Cochran et al., 2019).

安全和危害

3-Bromocinnolin-4-ol is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name

3-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRVSTXNTMEAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromocinnolin-4-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。